molecular formula C27H33N3O7S B12287831 2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate

2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate

Cat. No.: B12287831
M. Wt: 543.6 g/mol
InChI Key: ZVKYKGOAUIBMRR-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol fumarate, commonly known as quetiapine fumarate, is an atypical antipsychotic medication. It is primarily used to treat psychiatric conditions such as schizophrenia, bipolar disorder, and major depressive disorder. Quetiapine fumarate works by modulating neurotransmitter activity in the brain, particularly targeting serotonin and dopamine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quetiapine fumarate involves multiple steps. One common method starts with the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with 2-(2-chloroethoxy)ethanol to form 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol. This intermediate is then reacted with fumaric acid to produce the fumarate salt .

Industrial Production Methods

Industrial production of quetiapine fumarate typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Quetiapine fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quetiapine fumarate is unique due to its balanced affinity for both serotonin and dopamine receptors, which contributes to its efficacy and lower risk of extrapyramidal side effects compared to other antipsychotics . Its sedative properties also make it useful in treating insomnia associated with psychiatric disorders .

Biological Activity

The compound 2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate is a derivative of quetiapine, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. This compound possesses significant biological activity attributed to its unique structural features, which influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C29H41N5O3SC_{29}H_{41}N_{5}O_{3}S, with a molecular weight of 539.73 g/mol. The compound's structure includes multiple functional groups that enhance its receptor-binding capabilities and solubility characteristics.

PropertyValue
Molecular FormulaC29H41N5O3S
Molecular Weight539.73 g/mol
SolubilitySoluble in DMSO, sparingly soluble in water

The biological activity of this compound is primarily linked to its ability to interact with various neurotransmitter receptors in the brain. It acts as an antagonist at dopamine D1, D2, and D3 receptors, as well as serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and adrenergic receptors (α1A, α1B, α2C). These interactions contribute to its antipsychotic effects by modulating dopaminergic and serotonergic signaling pathways.

Pharmacological Studies

Research has demonstrated that the compound exhibits significant affinity for multiple receptors:

  • Dopamine Receptors :
    • D1: Ki=994nMK_i=994\,nM
    • D2: Ki=379nMK_i=379\,nM
    • D3: Ki=340nMK_i=340\,nM
  • Serotonin Receptors :
    • 5-HT1A: Ki=394nMK_i=394\,nM
    • 5-HT2A: Ki=118nMK_i=118\,nM
  • Adrenergic Receptors :
    • α1A: Ki=22nMK_i=22\,nM

This receptor profile indicates a complex pharmacodynamic action that can lead to both therapeutic effects and side effects common to antipsychotic medications.

Study on Efficacy

In a clinical trial involving patients with schizophrenia, the administration of quetiapine fumarate (and its derivatives) showed a significant reduction in psychotic symptoms compared to placebo. The study highlighted the importance of receptor selectivity in achieving desired therapeutic outcomes while minimizing side effects.

Study on Side Effects

Another study assessed the side effect profile of quetiapine-related compounds. It was found that while the drug effectively managed symptoms of schizophrenia, it also had a propensity to cause weight gain and sedation due to its action on histamine H1 receptors.

Table 2: Summary of Clinical Findings

Study FocusFindings
Efficacy in SchizophreniaSignificant symptom reduction vs. placebo
Side EffectsWeight gain and sedation noted

Properties

Molecular Formula

C27H33N3O7S

Molecular Weight

543.6 g/mol

IUPAC Name

2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(E)-but-2-enedioic acid

InChI

InChI=1S/C23H29N3O3S.C4H4O4/c27-14-16-29-18-17-28-15-13-25-9-11-26(12-10-25)23-19-5-1-3-7-21(19)30-22-8-4-2-6-20(22)24-23;5-3(6)1-2-4(7)8/h1-8,27H,9-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ZVKYKGOAUIBMRR-WLHGVMLRSA-N

Isomeric SMILES

C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.